molecular formula C9H5ClIN B599941 8-Chloro-6-iodoquinoline CAS No. 111454-67-2

8-Chloro-6-iodoquinoline

Cat. No.: B599941
CAS No.: 111454-67-2
M. Wt: 289.5
InChI Key: PLXHUDSVFBPVEF-UHFFFAOYSA-N
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Description

8-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, a structure that consists of a benzene ring fused with a pyridine ring.

Scientific Research Applications

8-Chloro-6-iodoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of biological systems and as a probe in biochemical assays.

    Medicine: This compound has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for 8-Chloro-6-iodoquinoline are not available, quinoline derivatives have been the focus of numerous studies due to their wide range of applications in medicinal chemistry . They have been used in the development of new drugs and therapies, and it is likely that research into their properties and potential uses will continue.

Preparation Methods

The synthesis of 8-Chloro-6-iodoquinoline typically involves the halogenation of quinoline derivatives. One common method is the reaction of quinoline with chlorinating and iodinating agents under controlled conditions. For instance, quinoline can be reacted with N-chlorosuccinimide (NCS) and iodine in the presence of a catalyst to yield this compound . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis and the use of recyclable catalysts .

Chemical Reactions Analysis

8-Chloro-6-iodoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoquinoline derivatives .

Comparison with Similar Compounds

8-Chloro-6-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

8-chloro-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXHUDSVFBPVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743329
Record name 8-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111454-67-2
Record name 8-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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